BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Lipophilicity Drug Design ADME Prediction

Procure this research-grade 4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride (CAS 1189644-81-2) for precisely controlled SAR studies. Unlike inactive analogs, the 4-ethoxy substituent confers distinct lipophilicity (predicted LogP +0.5 vs. methoxy) that drives membrane permeability, PDE5-independent assay baselines, renal-tissue distribution insights, and sigma-receptor selectivity profiling. Every batch is qualified to support reproducible in vitro data in oncology, nephrology, and neuropharmacology cascades where generic alkoxy swaps fail quantitative validation.

Molecular Formula C17H28ClN3O4S
Molecular Weight 405.94
CAS No. 1189644-81-2
Cat. No. B3003894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
CAS1189644-81-2
Molecular FormulaC17H28ClN3O4S
Molecular Weight405.94
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OCC.Cl
InChIInChI=1S/C17H27N3O4S.ClH/c1-3-19-10-12-20(13-11-19)25(22,23)14-9-18-17(21)15-5-7-16(8-6-15)24-4-2;/h5-8H,3-4,9-14H2,1-2H3,(H,18,21);1H
InChIKeyHUDKFZXWYMQGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide Hydrochloride (CAS 1189644-81-2): Core Chemotype and Procurement Context


4-Ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride (CAS 1189644-81-2) is a synthetic benzamide-piperazine-sulfonamide hybrid supplied as the hydrochloride salt (molecular formula C17H27N3O4S·HCl, MW ≈ 405.94 g/mol). Structurally, it features a 4-ethoxybenzamide core linked via an ethyl spacer to a 4-ethylpiperazin-1-yl sulfonamide moiety . This compound belongs to a class of piperazine-sulfonamide hybrids that have been explored as anticancer agents, with structurally related benzamide-piperazine-sulfonamide conjugates demonstrating in vitro cytotoxicity against multiple human cancer cell lines (IC50 range: 24.2–38.2 µM for the most active analogs) [1]. The compound is primarily available as a research-grade chemical from specialty suppliers for non-human, non-therapeutic investigative use .

Why 4-Ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide HCl Cannot Be Simply Interchanged with In-Class Analogs


Although the benzamide-piperazine-sulfonamide chemotype is shared by multiple commercially available research compounds, critical structural variables—specifically the 4-ethoxy substituent on the benzamide ring, the N-ethyl group on the piperazine, and the ethylene linker length—create distinct pharmacophoric profiles that preclude generic substitution. Within the benzamide-piperazine-sulfonamide hybrid series evaluated by Rao et al. (2019), subtle modifications to the benzamide substituent and sulfonylpiperazine moiety resulted in differential cytotoxicity across five human cancer cell lines, with active compounds displaying IC50 values ranging from 24.2 to 38.2 µM while other analogs in the same series were inactive [1]. The 4-ethoxy substitution in the target compound confers a specific electronic and lipophilic character (predicted LogP increase of approximately 0.5 units versus the 4-methoxy congener) that influences membrane permeability, target engagement, and metabolic stability . These structural features are not interchangeable across analogs without quantitative verification.

4-Ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide HCl: Quantitative Differentiation Evidence Guide


4-Ethoxy vs. 4-Methoxy Substitution: Differential Lipophilicity and Predicted Membrane Permeability

The 4-ethoxy substituent on the benzamide ring differentiates this compound from the corresponding 4-methoxy analog. Based on established fragment-based LogP contributions, the ethoxy group (OCH2CH3) adds approximately 0.5 LogP units compared to a methoxy group (OCH3) [1]. This increase in lipophilicity is predicted to enhance passive membrane permeability by a factor of approximately 3.2-fold based on the relationship log(Perm) ∝ 0.67·LogP for related benzamide derivatives [2]. Published data on benzamide-piperazine-sulfonamide hybrids demonstrate that compounds with higher LogP values in this series exhibit increased cellular uptake and cytotoxicity, consistent with the trend observed for active analogs (IC50: 24.2–38.2 µM) versus inactive ones [3].

Lipophilicity Drug Design ADME Prediction

Cytotoxicity Profile: Class-Level Anticancer Activity of Benzamide-Piperazine-Sulfonamide Hybrids

The benzamide-piperazine-sulfonamide hybrid scaffold, to which this compound belongs, has demonstrated quantitatively validated anticancer activity in a peer-reviewed study. Rao et al. (2019) synthesized and tested a series of substituted benzamide-piperazine-sulfonamide hybrids against five human cancer cell lines (HeLa cervical, A549 lung, A375 skin melanoma, MDA-MB-231 breast, and T98G glioblastoma) [1]. Among the 20 compounds tested, the most active analogs (3b, 3d, 3g, 4c, and 4e) exhibited IC50 values in the range of 24.2–38.2 µM, with T98G glioblastoma cells being the most sensitive line, followed by HeLa, A375, A549, and MDA-MB-231 [1]. The target compound, bearing the 4-ethoxy substitution and N-ethylpiperazine sulfonamide, shares the core pharmacophore with these active analogs. In contrast, several analogs in the series with different substituent patterns were inactive (IC50 > 100 µM), demonstrating that activity within this chemotype is highly substitution-dependent [1].

Anticancer Cytotoxicity SAR

Structural Divergence from Vardenafil-Type PDE5 Inhibitors: Benzamide Core vs. Imidazo-Triazinone Core Alters Kinase Selectivity

The target compound shares the 4-ethoxy-phenyl and 4-ethylpiperazine sulfonamide pharmacophore with vardenafil, a potent PDE5 inhibitor (IC50 = 0.091 nM for PDE5A1) [1]. However, the target compound replaces vardenafil's imidazo[5,1-f][1,2,4]triazin-4-one core with a simple benzamide core, a structural divergence that fundamentally alters the kinase inhibition profile. Vardenafil exhibits >9,300-fold selectivity for PDE5A1 over PDE11A4 [1], driven by the imidazo-triazinone scaffold's specific interactions with the PDE5 active site [2]. The benzamide core in the target compound lacks the hydrogen-bonding network and planar heterocyclic geometry required for PDE5 engagement, suggesting a distinct target profile. This structural differentiation is critical: the target compound may serve as a selectivity control probe to distinguish benzamide-mediated pharmacology from imidazo-triazinone-driven PDE5 inhibition in screening cascades [3].

PDE5 Kinase Selectivity Pharmacophore

Patent-Appearing Therapeutic Indication: Kidney Disease Context Provides Differentiation from Oncology-Focused Analogs

European Patent Application EP-4292591-A1, titled 'Compounds for use in the treatment of kidney diseases,' discloses compounds of Formula 1 encompassing benzamide-piperazine-sulfonamide derivatives bearing substituent patterns that include the 4-ethoxy and 4-ethylpiperazine motifs characteristic of the target compound [1]. While the majority of published benzamide-piperazine-sulfonamide research has focused on oncology applications [2], this patent filing specifically claims utility in kidney disease treatment and/or prevention, representing a distinct therapeutic indication. The patent's designated contracting states include all major European territories (AL, AT, BE, BG, CH, CY, CZ, DE, DK, EE, ES, FI, FR, GB, GR, HR, HU, IE, IS, IT, LI, LT, LU, LV, MC, MK, MT, NL, NO, PL, PT, RO, RS, SE, SI, SK, SM, TR) [1]. This renal indication differentiates the target compound from oncology-biased analogs and opens a separate avenue for mechanistic investigation in renal pathophysiology models.

Kidney Disease Patent Therapeutic Differentiation

Optimal Research and Industrial Application Scenarios for 4-Ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide HCl


Counter-Screen Control for PDE5 Inhibitor Selectivity Profiling in Cardiovascular Drug Discovery

This compound serves as a benzamide-core control in PDE5 inhibitor screening cascades. Unlike vardenafil (PDE5A1 IC50 = 0.091 nM), the benzamide scaffold lacks the imidazo-triazinone core required for potent PDE5 engagement [1]. Researchers can use this compound to establish baseline PDE5-independent activity in functional assays, enabling discrimination between PDE5-mediated pharmacology and off-target effects mediated through the shared 4-ethoxy-phenyl/ethylpiperazine-sulfonamide pharmacophore [2].

Renal Pathophysiology Probe in Kidney Disease Models

Based on the disclosed Formula 1 in EP-4292591-A1 claiming compounds for kidney disease treatment [3], this compound is positioned for investigation in renal cell injury, fibrosis, or ischemia-reperfusion models. The benzamide core and ethoxy substitution may confer renal tissue distribution properties distinct from oncology-focused analogs, enabling mechanistic studies in nephrology that are not supported by comparator benzamide-piperazine-sulfonamide hybrids designed exclusively for anticancer applications [4].

Structure-Activity Relationship (SAR) Anchor Point for Benzamide-Piperazine-Sulfonamide Optimization

Within the benzamide-piperazine-sulfonamide hybrid series characterized by Rao et al. (2019), where active compounds showed IC50 values of 24.2–38.2 µM against cancer cell lines, this compound's 4-ethoxy substitution provides a specific SAR data point [4]. Researchers can use this compound as a reference to systematically evaluate the impact of alkoxy chain length (ethoxy vs. methoxy vs. propoxy) on cytotoxicity, target engagement, and ADME properties, filling a critical gap in the published SAR around the 4-alkoxy substituent space.

Sigma Receptor Ligand Characterization Studies

Piperazine-sulfonamide pharmacophores are recognized sigma receptor ligand scaffolds, with structurally related 4-ethylpiperazine sulfonamides showing sigma-1 receptor binding affinities in the low nanomolar range (Ki values as low as 4.30 nM in guinea pig brain membrane assays) [5]. This compound can be employed in competitive binding assays to profile sigma-1/sigma-2 selectivity and characterize the contribution of the 4-ethoxybenzamide moiety to sigma receptor pharmacophore recognition, providing data that differentiate it from simpler piperazine-sulfonamide sigma ligands lacking the extended benzamide substituent [6].

Quote Request

Request a Quote for 4-ethoxy-N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.